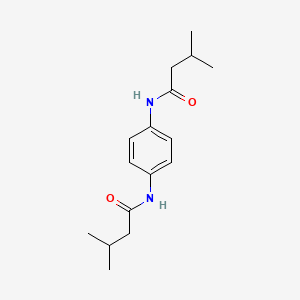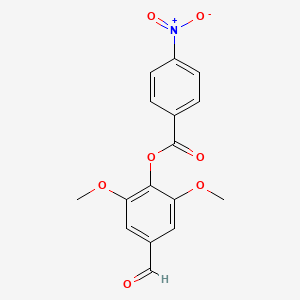
4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MMMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMMS is a sulfonamide derivative that has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mechanism of Action
The exact mechanism of action of 4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in various biochemical and physiological processes. This compound has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-cancer, anti-inflammatory, and cardioprotective properties. It has also been found to possess anti-microbial properties and has been studied for its potential use in the treatment of various infectious diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide in laboratory experiments is its wide range of biochemical and physiological effects. This compound has been found to possess anti-cancer, anti-inflammatory, and cardioprotective properties, making it a promising candidate for use in various laboratory experiments.
However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. This compound has been found to be toxic in high doses and caution should be exercised when using it in laboratory experiments.
Future Directions
There are several future directions for research on 4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved properties.
3. Studies on the potential use of this compound in the treatment of infectious diseases.
4. Studies on the potential use of this compound in the treatment of neurodegenerative diseases.
5. Studies on the potential use of this compound in the treatment of metabolic disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide with morpholine-4-carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-methoxy-N-(4-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been found to possess anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Anti-Inflammatory Research: this compound has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
3. Cardiovascular Research: this compound has been found to possess cardioprotective properties and has been studied for its potential use in the treatment of cardiovascular diseases.
properties
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-3-5-15(6-4-14)20-27(23,24)16-7-8-18(25-2)17(13-16)19(22)21-9-11-26-12-10-21/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTSSIPCOLPMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)

![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5721940.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)




![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)
